molecular formula C24H34O2S2 B4928243 1-(dodecylthio)-4-(phenylsulfonyl)benzene

1-(dodecylthio)-4-(phenylsulfonyl)benzene

Cat. No. B4928243
M. Wt: 418.7 g/mol
InChI Key: JHFMHSMYVZDXLI-UHFFFAOYSA-N
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Description

1-(Dodecylthio)-4-(phenylsulfonyl)benzene, commonly known as DTBPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic molecule that belongs to the family of sulfonamide compounds. DTBPS has been extensively studied for its potential applications in biochemical and physiological research.

Mechanism of Action

DTBPS acts as a voltage-sensitive probe that binds to the extracellular vestibule of voltage-gated sodium channels. The binding of DTBPS to the channel causes a shift in the fluorescence emission spectrum, allowing for the monitoring of changes in the channel's conformation and gating. DTBPS has been shown to selectively bind to the open and inactivated states of the channel, making it an excellent tool for studying the kinetics of channel gating.
Biochemical and Physiological Effects:
DTBPS has been shown to have minimal effects on the function and viability of cells. It does not significantly alter the properties of ion channels or affect the membrane potential of cells. DTBPS has been used successfully in several studies to monitor the activity of ion channels in neurons and other cells.

Advantages and Limitations for Lab Experiments

DTBPS has several advantages for lab experiments. It is a highly selective probe that binds to the extracellular vestibule of voltage-gated sodium channels with minimal interference from other cellular components. DTBPS is also highly sensitive, allowing for the monitoring of changes in channel gating with high temporal resolution. However, DTBPS has some limitations, including its complex synthesis process and high cost. Additionally, DTBPS is not suitable for use in vivo due to its limited penetration into tissues.

Future Directions

There are several future directions for the use of DTBPS in scientific research. One potential application is the development of new voltage-sensitive probes that can monitor the activity of other ion channels and transporters. Another future direction is the use of DTBPS in combination with other probes to study the interactions between ion channels and other cellular components. Additionally, DTBPS can be used to study the effects of drugs and toxins on ion channel function, providing insights into the mechanisms of drug action and toxicity.
Conclusion:
In conclusion, DTBPS is a unique chemical compound that has gained significant attention in scientific research. It is a highly selective and sensitive probe that can be used to study the function and structure of ion channels. DTBPS has several advantages for lab experiments, including its high selectivity and sensitivity. However, it also has some limitations, including its complex synthesis process and high cost. There are several future directions for the use of DTBPS in scientific research, including the development of new probes and the study of drug and toxin effects on ion channels.

Synthesis Methods

DTBPS can be synthesized through a multi-step process that involves the reaction of dodecanethiol, phenylsulfonyl chloride, and 1,4-dichlorobenzene. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DTBPS. The final product is obtained through purification and recrystallization. The synthesis of DTBPS is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

DTBPS has several potential applications in scientific research. It is mainly used as a fluorescent probe for studying the function and structure of ion channels. DTBPS has been shown to selectively bind to the extracellular vestibule of voltage-gated sodium channels, making it an excellent tool for studying the mechanism of ion channel gating. DTBPS can also be used as a voltage-sensitive dye for monitoring changes in membrane potential in neurons and other cells.

properties

IUPAC Name

1-(benzenesulfonyl)-4-dodecylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2S2/c1-2-3-4-5-6-7-8-9-10-14-21-27-22-17-19-24(20-18-22)28(25,26)23-15-12-11-13-16-23/h11-13,15-20H,2-10,14,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMHSMYVZDXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-4-dodecylsulfanylbenzene

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